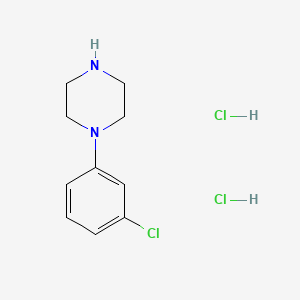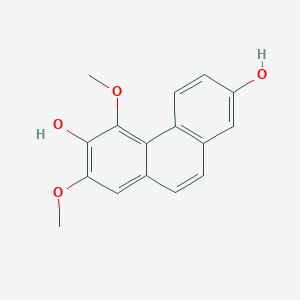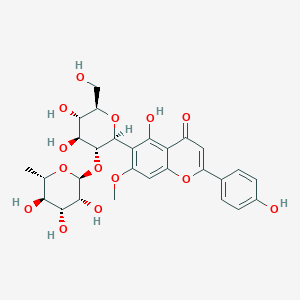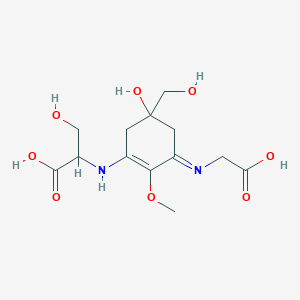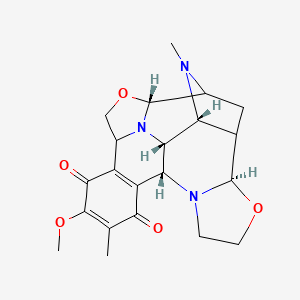![molecular formula C20H16N4O2 B1251676 (4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1251676.png)
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione is a natural product found in Cladosporium with data available.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies and ADME Properties
This compound, closely related to fungi-derived naturally occurring quinazolines, has been studied for its absorption, distribution, metabolism, and elimination (ADME) properties. In vitro metabolic studies using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) have been conducted to understand its hydration and hydroxylation mass changes in human liver microsomes (Long et al., 2021).
Stereochemistry and Asymmetric Synthesis
Research has focused on the stereochemical aspects of compounds in this category, including studies on stereoselective alkylation and the determination of absolute configuration using NMR data and NOE measurements (Buenadicha et al., 1998). Understanding the stereochemistry is crucial for synthesizing specific enantiomers with desired biological activities.
Electrophilic Glycine Template Reactivity
Investigations into the reactivity of similar compounds as electrophilic glycine templates have been conducted. These studies explore how these compounds interact in chemical reactions, which is fundamental for designing new molecules with specific biological functions (Martín-Santamaría et al., 1999).
Synthetic Methodology
Research also includes comparing various synthetic methods to optimize the production of these compounds. This includes exploring different reaction conditions and starting materials to achieve higher yields and purity (Cledera et al., 1998).
Antitumor Activity
Some studies have explored the antitumor activity of quinazolinone alkaloids, noting their potential as anticancer drug leads. These compounds' structures are inspired by marine natural products, and they have shown promise in inhibiting tumor cell growth (Long et al., 2018).
Antiparasitic Potential
These compounds have been investigated for their potential against various parasites, including Plasmodium falciparum, Trypanosoma brucei, and Leishmania infantum. This research is critical for developing new antiparasitic drugs, especially for diseases like malaria and leishmaniasis (Long et al., 2022).
Eigenschaften
Produktname |
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |
|---|---|
Molekularformel |
C20H16N4O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |
InChI |
InChI=1S/C20H16N4O2/c25-19-17(9-12-10-21-15-7-3-1-5-13(12)15)24-18(11-22-19)23-16-8-4-2-6-14(16)20(24)26/h1-8,10,17,21H,9,11H2,(H,22,25)/t17-/m1/s1 |
InChI-Schlüssel |
YFNRNQBGKNOAPT-QGZVFWFLSA-N |
Isomerische SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)CC4=CNC5=CC=CC=C54 |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |
Synonyme |
glyantrypine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



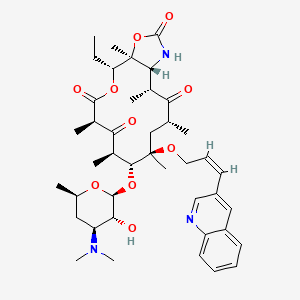
![N-[2-methyl-5-(methylcarbamoyl)phenyl]-2-{[(1R)-1-methylpropyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B1251596.png)
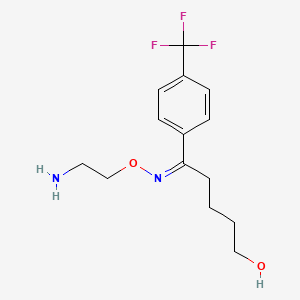
![[18F]-Fluorodeoxyglucose](/img/structure/B1251600.png)
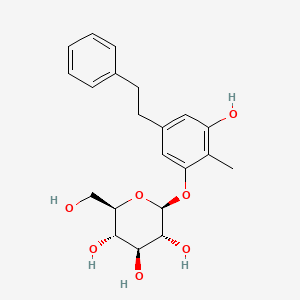
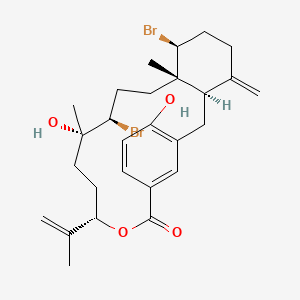
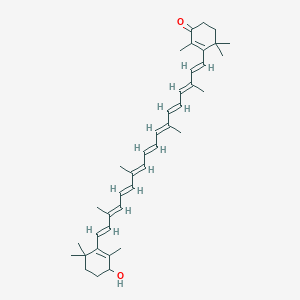
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1251608.png)
![1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene](/img/structure/B1251610.png)
